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Compound of Interest

Compound Name: 1-Benzothiazol-2-yl-ethylamine

Cat. No.: B070691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry,

renowned for its wide array of pharmacological activities. While a specific, comprehensive

structure-activity relationship (SAR) guide for 1-Benzothiazol-2-yl-ethylamine analogs is not

readily available in the current body of scientific literature, this guide provides a comparative

analysis of closely related 2-substituted benzothiazole derivatives. The following sections will

delve into the anticancer and antimicrobial activities of these analogs, presenting quantitative

data, detailed experimental protocols, and visualizations of relevant biological pathways and

experimental workflows to inform future drug discovery and development efforts. The data

presented herein has been synthesized from multiple studies to provide a broader

understanding of the SAR of this important class of compounds.

Anticancer Activity of Benzothiazole Derivatives
A significant body of research has focused on the development of benzothiazole derivatives as

potent anticancer agents. The cytotoxic effects of these compounds have been evaluated

against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory

concentration (IC₅₀) values for a selection of 2-substituted benzothiazole analogs, highlighting

the influence of different substituents on their anticancer potency.
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Table 1: Cytotoxic Activity of 2-Substituted Benzothiazole Analogs against Human Cancer Cell

Lines
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Compound ID 2-Substituent
Cancer Cell
Line

IC₅₀ (µM) Reference

1
2-(4-

Aminophenyl)
MCF-7 (Breast) >100 [1]

2

2-(3,4,5-

Trimethoxypheny

l)

MCF-7 (Breast) 0.008 [1]

3 2-(4-Anilino) A549 (Lung) 1.25 [2]

4
2-(4-(Morpholin-

4-yl)phenyl)
A549 (Lung) 0.85 [2]

5

N-(6-

nitrobenzo[d]thia

zol-2-

yl)acetamide

LungA549 (Lung) 68 µg/mL [3]

6

6-

nitrobenzo[d]thia

zol-2-ol

LungA549 (Lung) 121 µg/mL [3]

7

2-(4-

hydroxyphenyl)b

enzothiazole

A549 (Lung) 10.07 µg/mL [4]

8

2-(2,3,4-

trimethoxyphenyl

)benzothiazole

A549 (Lung) 13.21 µg/mL [4]

9

2-(4-

hydroxyphenyl)b

enzothiazole

MCF7-ADR

(Breast)
11.54 µg/mL [4]

10

2-(2,3,4-

trimethoxyphenyl

)benzothiazole

MCF7-ADR

(Breast)
12.89 µg/mL [4]

11 N-(4-

(benzo[d]thiazol-

Multiple Cell

Lines

Not specified [1]
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2-yl)phenyl)-2-(1-

phenyl-1H-

benzo[d]imidazol

-2-yl-thio)-

acetamide

12

Indole based

hydrazine

carboxamide

benzothiazole

derivative

HT29 (Colon) 0.015 [1]

13

Indole based

hydrazine

carboxamide

benzothiazole

derivative

H460 (Lung) 0.28 [1]

14

Indole based

hydrazine

carboxamide

benzothiazole

derivative

A549 (Lung) 1.53 [1]

15

Indole based

hydrazine

carboxamide

benzothiazole

derivative

MDA-MB-231

(Breast)
0.68 [1]

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR trends can be observed:

Substitution at the 2-position of the benzothiazole ring is critical for activity. The nature of the

substituent plays a significant role in determining the cytotoxic potency.

Aromatic substituents at the 2-position appear to be favorable for anticancer activity. For

instance, the presence of a 3,4,5-trimethoxyphenyl group (Compound 2) leads to
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exceptionally high potency against the MCF-7 breast cancer cell line.[1]

Electron-donating and electron-withdrawing groups on the 2-aryl substituent can modulate

activity. The presence of a hydroxyl group at the para position of the 2-phenyl ring

(Compound 7) confers significant cytotoxicity.[4]

Introduction of a nitro group at the 6-position of the benzothiazole ring, as seen in N-(6-

nitrobenzo[d]thiazol-2-yl)acetamide (Compound 5), results in moderate cytotoxic activity

against the LungA549 cell line.[3]

Complex side chains incorporating other heterocyclic moieties, such as the imidazole in

Compound 11 and the indole in Compounds 12-15, can lead to potent anticancer agents.[1]

Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental

methodologies are crucial. Below is a representative protocol for determining the cytotoxic

activity of benzothiazole analogs.

MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds.

Materials:

Human cancer cell lines (e.g., MCF-7, A549)

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

Test compounds (benzothiazole analogs) dissolved in DMSO

Procedure:

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a

density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate

the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The

final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After

24 hours of incubation, remove the medium from the wells and add 100 µL of the medium

containing the test compounds at various concentrations. Include a vehicle control (medium

with DMSO) and a positive control (a known cytotoxic drug).

Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 4 hours. During this time, viable cells with active metabolism will

convert the yellow MTT into purple formazan crystals.

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of

DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure

complete dissolution.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
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The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is

determined by plotting a dose-response curve of compound concentration versus the

percentage of cell viability.

Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanisms of action of these

compounds, the following diagrams are provided in the DOT language for Graphviz.
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Caption: General Workflow for Anticancer Screening of Benzothiazole Analogs.
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Caption: Simplified Apoptosis Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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